5-Chloro-4-fluoropyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-fluoropyrimidin-2-amine: is an organic compound with the molecular formula C4H3ClFN3 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Chloro-4-fluoropyrimidin-2-amine involves the reaction of 2,4-dichloro-5-fluoropyrimidine with ammonia. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar starting materials and conditions. The process often includes steps for purification and crystallization to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-fluoropyrimidin-2-amine undergoes several types of chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with other nucleophiles, such as amines or thiols.
Oxidation and reduction: These reactions can modify the oxidation state of the compound, potentially altering its chemical properties.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include potassium carbonate (K2CO3) and various amines.
Oxidation and reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are often used.
Major Products Formed:
Nucleophilic substitution: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and reduction: Products can vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Chemistry: 5-Chloro-4-fluoropyrimidin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in creating derivatives for further study .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It serves as a precursor for synthesizing compounds with potential therapeutic effects .
Industry: The compound is used in the production of agrochemicals, particularly fungicides. Its derivatives have shown excellent fungicidal activity, making it valuable in agricultural applications .
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoropyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. For example, pyrimidine derivatives are known to inhibit mitochondrial complex I electron transport, affecting cellular respiration .
Comparison with Similar Compounds
2-Chloro-5-fluoropyrimidine: Shares a similar structure but lacks the amino group at the 2-position.
5-Fluoropyrimidin-2-amine: Similar but lacks the chlorine atom.
2,4-Dichloro-5-fluoropyrimidine: Contains an additional chlorine atom at the 4-position.
Uniqueness: 5-Chloro-4-fluoropyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthesizing a variety of derivatives for different applications .
Properties
Molecular Formula |
C4H3ClFN3 |
---|---|
Molecular Weight |
147.54 g/mol |
IUPAC Name |
5-chloro-4-fluoropyrimidin-2-amine |
InChI |
InChI=1S/C4H3ClFN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9) |
InChI Key |
PFGSOBSIOQTHDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)N)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.